Tetramethyl 1,1,2,3-Propanetetracarboxylate
Overview
Description
Tetramethyl 1,1,2,3-Propanetetracarboxylate, also known as 1,1,3,3-Tetramethyl propane-1,1,3,3-tetracarboxylate, is a chemical compound with the CAS Number: 28781-92-2 . Its molecular weight is 276.24 .
Synthesis Analysis
While specific synthesis methods for Tetramethyl 1,1,2,3-Propanetetracarboxylate were not found, similar compounds like Tetraethyl 1,1,2,2-ethanetetracarboxylate have been used in the synthesis of double-ring molecules .Molecular Structure Analysis
The molecular formula of Tetramethyl 1,1,2,3-Propanetetracarboxylate is C11H16O8 . The exact structure would require more specific information or advanced analytical techniques to determine.Physical And Chemical Properties Analysis
Tetramethyl 1,1,2,3-Propanetetracarboxylate is a liquid at 20°C . It has a boiling point of 150°C at 3 mmHg and a specific gravity of 1.24 . The refractive index is 1.45 .Scientific Research Applications
Synthesis and Structural Analysis
- A derivative of Tetramethyl 1,1,2,3-Propanetetracarboxylate, namely tetramethyl 1,1′-(2-[{4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate), was synthesized and characterized by various methods including IR, 1D and 2D NMR experiments, and elemental analysis (Fall et al., 2021).
Electrochemical Cyclization
- Electrochemical cyclization of the tetramethyl ester of propane-1,1,3,3-tetracarboxylic acid has been studied, demonstrating the exclusive formation of tetramethyl cyclopropane-1,1,2,2-tetracarboxylate with yields up to 98%, highlighting its potential in chemical synthesis (Elinson et al., 1989).
Catalysis
- The use of Tetramethylguanidine-based ionic liquids, including derivatives of Tetramethyl 1,1,2,3-Propanetetracarboxylate, as catalysts for the synthesis of propylene glycol methyl ether, highlights its role in facilitating chemical reactions (Liang et al., 2010).
Polymerization Processes
- Tetramethyl 1,1,2,3-Propanetetracarboxylate and its derivatives have been employed in various polymerization processes, demonstrating its utility in the synthesis of polymers with specific properties (Kricheldorf et al., 2004).
Organic Synthesis
- N,N,N′,N′-Tetramethyl-1,3-propanediamine, a derivative, has been used as an efficient catalyst for organic synthesis reactions such as the Baylis–Hillman reaction, demonstrating the versatility of Tetramethyl 1,1,2,3-Propanetetracarboxylate in organic chemistry (Lee et al., 2004).
Advanced Materials and Chemical Engineering
- The compound has applications in advanced material synthesis, such as in the preparation of epoxy curing systems for electronic packages, indicating its relevance in the field of material science and engineering (Li & Xie, 2009).
properties
IUPAC Name |
tetramethyl propane-1,1,2,3-tetracarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O8/c1-16-7(12)5-6(9(13)17-2)8(10(14)18-3)11(15)19-4/h6,8H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCMVQHUKVXNPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(C(=O)OC)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387223 | |
Record name | Tetramethyl 1,1,2,3-Propanetetracarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethyl 1,1,2,3-Propanetetracarboxylate | |
CAS RN |
55525-27-4 | |
Record name | Tetramethyl 1,1,2,3-Propanetetracarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.